2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide
Description
2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide is an acetamide derivative featuring a methylthio (-SMe) group at the para position of the phenyl ring attached to the acetamide backbone and a 4-nitrophenyl group as the N-substituent. The methylthio group is a moderately electron-donating substituent due to sulfur’s polarizability, while the nitro group is strongly electron-withdrawing. This combination creates a unique electronic profile that may influence physicochemical properties (e.g., solubility, melting point) and biological interactions.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJREITKGBSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-(methylthio)aniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, where the amine group of 4-(methylthio)aniline attacks the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired acetamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Key Reaction:
Nucleophilic Substitution at the Methylthio Group
The methylthio (-S-CH) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
Reduction of the Nitro Group
The nitro (-NO) group is reduced to an amine (-NH) under catalytic hydrogenation:
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Reagents : H gas, Pd/C (10% w/w).
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Product : 2-(4-(Methylthio)phenyl)-N-(4-aminophenyl)acetamide.
Hydrolysis of the Acetamide Moiety
Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 4–6 hours | 2-(4-(Methylthio)phenyl)acetic acid + 4-nitroaniline | Complete conversion |
| Basic Hydrolysis | NaOH (10%), reflux, 3 hours | Same as above | Faster reaction |
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the meta position, while the methylthio group activates the para position of its phenyl ring:
Example: Nitration
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Reagents : HNO/HSO, 0°C.
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Product : 2-(4-(Methylthio)-3-nitrophenyl)-N-(4-nitrophenyl)acetamide (minor) + 2-(4-(Methylthio)-2-nitrophenyl)-N-(4-nitrophenyl)acetamide (major) .
Thioether Functionalization
The methylthio group participates in alkylation or arylation reactions:
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Reagents : Methyl iodide, KCO, DMF.
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Product : 2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide quaternary salts .
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Application : Intermediate for sulfonium-based ionic liquids .
Complexation with Metal Ions
The sulfur and oxygen atoms coordinate with transition metals:
Scientific Research Applications
2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and N-aryl group significantly affect physical properties. Key comparisons include:
- Melting Points : Nitro-substituted acetamides (e.g., CDD-934506, B1) often exhibit higher melting points due to strong intermolecular dipole interactions .
Antimycobacterial Activity
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide () demonstrated antimycobacterial activity, attributed to the thiophene ring’s aromatic interactions and halogen’s electronegativity .
- Implication : The methylthio group in the target compound may similarly enhance activity through hydrophobic interactions.
Anthelmintic Activity
- N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (3e) () showed potent anthelmintic effects, with the nitro group enhancing electron-deficient interactions with parasitic targets .
- Implication : The target compound’s nitro group may confer similar bioactivity, while the methylthio group could modulate solubility.
Radiotherapy Sensitization
- 2-(4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) () was designed as a radiotherapy sensitizer, with the methoxy group stabilizing radical intermediates .
Structural Complexity and Drug Likeness
- CDD-934506 () and N-(4-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)benzothiazin-2-yl)acetamide () feature complex heterocycles, which may improve target specificity but reduce synthetic accessibility .
- Target Compound : Simpler structure may offer advantages in cost-effective synthesis and pharmacokinetic optimization.
Biological Activity
2-(4-(Methylthio)phenyl)-N-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-nitroaniline with methylthio-substituted phenylacetyl chloride. The characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have indicated that derivatives of substituted phenylacetamides, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related compounds showed cytotoxic effects on various cancer cell lines, including MDA-MB-231 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Cisplatin | MDA-MB-231 | 3.3 |
| Compound A | HEK293T | 33.74 |
| Compound B | MDA-MB-231 | 2.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 25 |
| Escherichia coli | 32 | 20 |
| Pseudomonas aeruginosa | 64 | 40 |
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound, particularly in inhibiting cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS). In vitro assays showed that the compound effectively reduced the expression levels of these inflammatory markers, suggesting a mechanism for its therapeutic effects in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : The presence of the methylthio group may contribute to antioxidant activity, which helps mitigate oxidative stress in cells .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study A : A patient with advanced breast cancer showed a partial response to treatment with a related phenylacetamide derivative, indicating potential for further clinical investigation.
- Case Study B : Patients with chronic inflammatory conditions exhibited reduced symptoms following administration of compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
